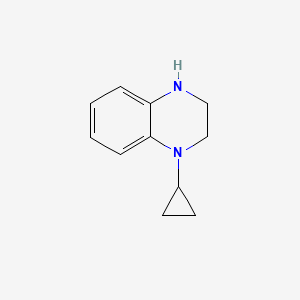

1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline

Description

The exact mass of the compound 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-cyclopropyl-2,3-dihydro-1H-quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-2-4-11-10(3-1)12-7-8-13(11)9-5-6-9/h1-4,9,12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYGMSUBNDAILS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70736824 | |

| Record name | 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70736824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1224640-13-4 | |

| Record name | 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70736824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline chemical properties

An In-Depth Technical Guide to the Chemical Properties of 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline

This guide provides an in-depth analysis of 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline, a heterocyclic compound of increasing interest to the scientific community. We will explore its structural characteristics, synthesis, spectroscopic signature, reactivity, and its emerging role as a valuable scaffold in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this molecule's chemical properties.

Introduction: The Structural and Strategic Significance

1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline is an organic compound featuring a tetrahydroquinoxaline core fused with a cyclopropyl group at the N-1 position.[1] The tetrahydroquinoxaline framework is a common motif in numerous bioactive molecules, making it an attractive starting point for the design and synthesis of novel therapeutic agents.[1] The uniqueness of this particular derivative lies in the incorporation of a cyclopropyl ring, a small, strained carbocycle that can confer distinct and advantageous physicochemical properties to a molecule.[1]

The fusion of these two structural elements presents both a synthetic challenge and a strategic opportunity.[1] In drug discovery, the cyclopropyl group is often employed to improve metabolic stability, enhance potency, increase brain permeability, and reduce plasma clearance by introducing conformational rigidity.[2][3] This guide will dissect the core chemical properties that make 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline a versatile building block for synthetic and pharmaceutical development.[1]

Molecular Profile and Physicochemical Properties

The fundamental properties of a molecule are dictated by its structure. The key identifiers and computed properties for 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄N₂ | Smolecule[1] |

| Molecular Weight | 174.24 g/mol | Smolecule[1] |

| Calculated m/z | 174.1157 | Smolecule[1] |

| IUPAC Name | 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline | PubChem[4] |

Synthesis: A Targeted Reduction Approach

The synthesis of 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline can be a complex task due to the intricate fusion of the cyclopropyl and tetrahydroquinoxaline moieties.[1] A documented and effective method involves the selective reduction of a dione precursor, 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione.[1]

This transformation leverages the power of borane complexes to reduce both carbonyl groups while preserving the integrity of the cyclopropyl substituent.[1] The use of a borane-tetrahydrofuran (BMS) complex is particularly effective for this purpose.[1]

Experimental Protocol: Reduction of 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione

This protocol is based on the methodology described for the synthesis of the target compound.[1]

Step 1: Reactant Preparation

-

In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione in anhydrous tetrahydrofuran (THF).

Step 2: Addition of Reducing Agent

-

Under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of borane-tetrahydrofuran complex (1M in THF) to the stirred solution at room temperature.

Step 3: Reaction Conditions

-

Heat the reaction mixture to 50°C and maintain this temperature for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

Step 4: Quenching and Work-up

-

After the reaction is complete, cool the mixture to 0°C in an ice bath.

-

Carefully quench the excess borane by the slow, dropwise addition of methanol.

-

Remove the solvent under reduced pressure.

-

Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

Step 5: Purification

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product using column chromatography on silica gel to yield 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline (reported yield: 64%).[1]

Synthesis Workflow Diagram

Caption: Primary fragmentation pathway in mass spectrometry.

Chemical Reactivity and Derivatization Potential

The reactivity of 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline is characteristic of other tetrahydroquinoxaline derivatives and is influenced by both the heterocyclic core and the cyclopropyl substituent. [1]

-

Substitution Reactions: The nitrogen atoms in the quinoxaline ring are nucleophilic and can be targets for substitution reactions, allowing for the introduction of a wide variety of functional groups. [1]This is a key feature for creating libraries of novel compounds for biological screening.

-

Cyclization Reactions: The bicyclic nature of the molecule allows it to serve as a precursor in further cyclization reactions to build more complex, polycyclic structures. [1]* Reduction Reactions: The aromatic portion of the tetrahydroquinoxaline can undergo further reduction under specific conditions to yield different derivatives. [1] The presence of the cyclopropyl group can influence the electronic properties and steric environment of the molecule, thereby modulating its reactivity compared to analogues without this substituent. [1]

Potential Derivatization Pathways for Drug Discovery

Caption: Key sites for chemical modification and derivatization.

Applications in Medicinal Chemistry

The 1,2,3,4-tetrahydroquinoxaline scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities. [5][6]1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline serves as an excellent starting point for the development of new therapeutic agents for several reasons:

-

Chemical Scaffold: It provides a rigid and defined three-dimensional structure that can be systematically modified to optimize binding to specific biological targets like proteins or enzymes. [1]* Structural Modifications: Scientists can readily introduce diverse functional groups at multiple positions on the molecule to create libraries of analogues for structure-activity relationship (SAR) studies. [1]* Impact of the Cyclopropyl Group: As established in numerous drug development programs, the cyclopropyl moiety can significantly improve a compound's pharmacological profile. It can lock in a bioactive conformation, block sites of metabolism, and enhance binding affinity, ultimately leading to more potent and selective drugs. [3] Derivatives of related tetrahydroquinolines and tetrahydroisoquinolines have been investigated for a multitude of therapeutic applications, including as antitumor, antibacterial, antiviral, and anti-inflammatory agents. [7][8][9]This highlights the vast potential of the 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline core in future drug discovery efforts.

Conclusion

1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline is a molecule with significant potential, underpinned by its robust chemical properties. Its synthesis is achievable through targeted reduction, and its structure is well-defined by modern spectroscopic methods. The compound's true value lies in its utility as a versatile chemical building block. The combination of a privileged heterocyclic scaffold with the beneficial properties of a cyclopropyl substituent makes it a highly attractive starting point for the design and synthesis of next-generation therapeutics. As research continues, we anticipate that this compound and its derivatives will play an increasingly important role in the discovery of novel bioactive molecules.

References

-

PubChemLite. 1-(cyclopropylmethyl)-1,2,3,4-tetrahydroquinoxaline (C12H16N2). Available from: [Link]

-

National Center for Biotechnology Information. Harnessing the cyclization strategy for new drug discovery. PubMed Central. Available from: [Link]

-

PubChemLite. 1-cyclopropyl-8-methyl-1,2,3,4-tetrahydroquinoxaline (C12H16N2). Available from: [Link]

-

Faheem, et al. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. Available from: [Link]

-

PubChem. 1,2,3,4-Tetrahydroquinoxaline. Available from: [Link]

-

National Center for Biotechnology Information. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PubMed Central. Available from: [Link]

-

MDPI. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Available from: [Link]

-

National Center for Biotechnology Information. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. PubMed Central. Available from: [Link]

-

PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Available from: [Link]

-

Organic Chemistry Portal. Tetrahydroquinoline synthesis. Available from: [Link]

-

ResearchGate. Synthesis and Biological Activity of 1,2,3,4-Tetrahydroindolo[2,3-b]quinoxaline Derivatives. Available from: [Link]

-

Journal of Organic and Pharmaceutical Chemistry. Biological Activities of Tetrahydroisoquinolines Derivatives. Available from: [Link]

-

Iraqi Journal of Pharmaceutical Sciences. Synthesis and Biological Activities of New 1,2,3,4- Tetrahydroquinoline Derivatives Using Imino Diels-Alder Reaction. Available from: [Link]

Sources

- 1. Buy 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline | 1224640-13-4 [smolecule.com]

- 2. Harnessing the cyclization strategy for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,2,3,4-Tetrahydroquinoxaline | C8H10N2 | CID 77028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 8. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 9. medicopublication.com [medicopublication.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical characteristics of 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline, a heterocyclic compound of increasing interest in medicinal chemistry and organic synthesis. Recognizing the critical role that a molecule's physical and chemical properties play in its behavior, from reaction kinetics to biological activity, this document synthesizes available data with established analytical methodologies. Where experimental data is not publicly available, this guide presents predicted values derived from computational models and outlines detailed, field-proven protocols for their empirical determination.

Molecular Identity and Structural Elucidation

1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline is a derivative of the tetrahydroquinoxaline scaffold, distinguished by a cyclopropyl substituent at the N-1 position. This structural feature significantly influences its chemical properties and potential biological interactions.[1]

Core Molecular Attributes

A summary of the fundamental molecular properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄N₂ | [1][2] |

| Molecular Weight | 174.24 g/mol | [1][2] |

| Exact Mass | 174.1157 g/mol | [2] |

| Canonical SMILES | C1CC1N2CCNC3=CC=CC=C32 | Inferred |

| InChI Key | Inferred from structure | Inferred |

Spectroscopic Characterization

The structural integrity of 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline is confirmed through a combination of spectroscopic techniques, each providing unique insights into its molecular architecture.

The ¹H NMR spectrum provides a definitive fingerprint of the molecule. Key diagnostic signals include the upfield resonances of the cyclopropyl protons and the characteristic peaks of the aromatic and heterocyclic rings.[1]

-

Cyclopropyl Protons: A complex multiplet observed in the high-field region, characteristic of the strained three-membered ring.[1]

-

Aromatic Protons: Signals corresponding to the protons on the benzene ring of the tetrahydroquinoxaline core.

-

Aliphatic Protons: Resonances from the methylene groups within the dihydropyrazine ring.

The IR spectrum reveals the presence of key functional groups. A notable feature is the N-H stretch of the secondary amine within the tetrahydroquinoxaline ring, which provides a clear indication of this structural element.[1]

High-resolution mass spectrometry confirms the molecular weight and elemental composition. Fragmentation analysis provides further structural validation, with a characteristic loss of the cyclopropyl group being a prominent feature in the mass spectrum.[1]

Physicochemical Properties: Experimental and Predicted Data

A thorough understanding of a compound's physicochemical properties is paramount in drug discovery and development, influencing everything from solubility and permeability to metabolic stability and target engagement. Due to a lack of publicly available experimental data for several key parameters of 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline, this section presents a combination of data for the parent scaffold and computationally predicted values for the title compound, alongside detailed experimental protocols for their determination.

Physical State and Melting Point

The parent compound, 1,2,3,4-tetrahydroquinoxaline, is a solid at room temperature, with a reported melting point of 92-98 °C.[3] The physical state of the N-cyclopropyl derivative is not explicitly documented in the available literature.

Predicted and Analog Data for Melting Point:

| Compound | Melting Point (°C) | Data Type | Source |

| 1,2,3,4-Tetrahydroquinoxaline | 92-98 | Experimental | [3] |

| 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline | Not available | - |

Experimental Protocol for Melting Point Determination (Capillary Method):

The capillary melting point method is a standard technique to determine the melting range of a solid compound.[4][5][6][7][8]

-

Sample Preparation : The sample must be thoroughly dried and finely powdered.[6][7] A small amount is then introduced into a capillary tube, which is sealed at one end, and compacted to a height of 2-3 mm.[4]

-

Apparatus Setup : The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.[4][6]

-

Rough Determination : A preliminary rapid heating is performed to get an approximate melting point.[4][5]

-

Accurate Determination : A fresh sample is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the approximate melting point.[4]

-

Observation : The temperature range from the first appearance of liquid (onset of melting) to the complete liquefaction of the solid is recorded as the melting range.[4]

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a critical determinant of a drug's pharmacokinetic and pharmacodynamic properties.

Predicted Lipophilicity:

While no experimental LogP is available for 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline, computational models provide an estimate.

| Parameter | Predicted Value | Prediction Method | Source |

| XLogP3-AA | 2.4 | Atom-based and group-based contribution | [2] |

Experimental Protocol for LogP Determination (HPLC Method):

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and rapid method for estimating LogP values.[9][10][11][12][13]

-

Calibration : A series of standard compounds with known LogP values are injected into the RP-HPLC system.

-

Retention Time Measurement : The retention time for each standard is recorded.

-

Calculation of Capacity Factor (k') : The capacity factor is calculated for each standard using the formula: k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the void time.

-

Calibration Curve : A linear regression plot of log k' versus the known LogP values of the standards is generated.

-

Sample Analysis : The test compound is injected under the same chromatographic conditions, and its retention time is measured.

-

LogP Determination : The log k' of the test compound is calculated, and its LogP is determined from the calibration curve.

Aqueous Solubility

Aqueous solubility is a crucial factor for drug absorption and formulation. As a compound with a predicted XLogP3-AA of 2.4, 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline is expected to have limited aqueous solubility.

Predicted and Analog Data for Aqueous Solubility:

| Compound | Predicted Aqueous Solubility | Data Type | Source |

| 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline | Not available | - | |

| 1,2,3,4-Tetrahydroquinoline | 988.9 mg/L (estimated) | Predicted | Inferred from similar compounds |

Experimental Protocol for Aqueous Solubility Determination (Shake-Flask Method):

The shake-flask method is the gold standard for determining thermodynamic solubility.[14][15][16][17][18]

-

Equilibration : An excess amount of the solid compound is added to a specific volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The mixture is then agitated in a constant temperature environment for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[14][18]

-

Phase Separation : The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.[14]

-

Quantification : The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS, against a pre-established calibration curve.[16]

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base and is critical for predicting a compound's charge state at a given pH, which in turn affects its solubility, permeability, and target binding. As a tetrahydroquinoxaline derivative, this compound possesses two nitrogen atoms that can be protonated.

Predicted pKa:

While no experimental pKa is available, computational methods can provide an estimate. The presence of two nitrogen atoms suggests two pKa values.

| Parameter | Predicted Value | Prediction Method |

| pKa₁ (more basic N) | ~4-5 | Based on similar aromatic amines |

| pKa₂ (less basic N) | ~0-1 | Based on similar aromatic amines |

Experimental Protocol for pKa Determination (Potentiometric Titration):

Potentiometric titration is a reliable method for determining pKa values.[19][20][21][22][23] For poorly soluble compounds, the use of a co-solvent system may be necessary.[20]

-

Solution Preparation : A known concentration of the compound is dissolved in a suitable solvent, often a water/co-solvent mixture to ensure solubility. The solution is then acidified with a strong acid.[19][20]

-

Titration : The solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored continuously using a calibrated pH electrode.[21]

-

Data Analysis : A titration curve is generated by plotting pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the curve.[21]

Synthesis Overview

1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline can be synthesized via the reduction of 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione. This reaction typically employs a borane complex, such as borane-tetrahydrofuran, as the reducing agent.[1] This method allows for the selective reduction of the two carbonyl groups of the quinoxaline-2,3-dione precursor while preserving the cyclopropyl moiety.[1]

Relevance in Drug Discovery and Chemical Biology

The tetrahydroquinoxaline scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[24][25] The introduction of a cyclopropyl group at the N-1 position can modulate the physicochemical properties of the parent molecule, potentially improving metabolic stability, altering lipophilicity, and influencing binding to biological targets. The data and protocols presented in this guide are intended to provide a foundational understanding for researchers working with this and related compounds, facilitating more informed decisions in the design and development of novel chemical entities.

References

- J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point.

- Wired Chemist.

- Westlab Canada. (2023, May 8). Measuring the Melting Point.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Melting Point Determin

- thinkSRS.com. Determination of Melting Points According to Pharmacopeia.

- Scribd. Solubility - A Fundamental Concept in Pharmaceutical Sciences.

- BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i.

- Creative Bioarray.

- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.

- Lund University Publications.

- Enamine.

- Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.

- Google Patents. Determination of log P coefficients via a RP-HPLC column.

- ResearchGate. Chromatographic Approaches for Measuring Log P.

- DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- PubMed. Two-dimensional QSAR studies on arylpiperazines as high-affinity 5-HT(1A) receptor ligands.

- PubMed Central. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method.

- PubMed.

- Open Pharmaceutical Sciences Journal.

- ResearchGate. (2025, August 9). Dissociation Constant (pKa)

- ACS Publications. (2025, June 5). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier.

- ResearchGate. (2025, August 6).

- PubMed Central. (2013, August 8).

- ResearchGate. (2025, August 5).

- Smolecule. Buy 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline | 1224640-13-4.

- PubChem. 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460.

- PubChem. 1,2,3,4-Tetrahydroquinoxaline | C8H10N2 | CID 77028.

- ResearchGate. (2025, August 10). 1,2,3,4-Tetrahydroquinoxaline.

- Sigma-Aldrich. 1,2,3,4-Tetrahydroquinoline 98 635-46-1.

- PubMed Central. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions.

- RSC Publishing. (2021, March 29). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.

- Wikipedia. Tetrahydroquinoline.

- Sigma-Aldrich. 1,2,3,4-Tetrahydroquinoxaline 95 3476-89-9.

- MedChemExpress. 1,2,3,4-Tetrahydroquinoxaline-d 4 (Synonyms: Quinoxaline, 1,2,3,4-tetrahydro-d 4 ).

- Guidechem. 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline 1224640-13-4 wiki.

- Cheméo. Chemical Properties of 1,2,3,4-Tetrahydroquinoline, N-(3-chloropropyl)-.

- PubMed Central.

Sources

- 1. Buy 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline | 1224640-13-4 [smolecule.com]

- 2. Page loading... [guidechem.com]

- 3. 1,2,3,4-テトラヒドロキノキサリン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Determination of Melting Point [wiredchemist.com]

- 6. westlab.com [westlab.com]

- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 8. thinksrs.com [thinksrs.com]

- 9. agilent.com [agilent.com]

- 10. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. enamine.net [enamine.net]

- 15. scribd.com [scribd.com]

- 16. bioassaysys.com [bioassaysys.com]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. lup.lub.lu.se [lup.lub.lu.se]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. enamine.net [enamine.net]

- 21. dergipark.org.tr [dergipark.org.tr]

- 22. researchgate.net [researchgate.net]

- 23. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

An In-Depth Technical Guide to 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline: Molecular Structure, Properties, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The document details its molecular structure, chemical formula, and key physicochemical properties. A significant focus is placed on its synthesis, characterization through various spectroscopic techniques, and its potential as a versatile scaffold in the design and development of novel therapeutic agents. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the unique structural attributes and synthetic accessibility of this compound.

Introduction

The tetrahydroquinoxaline scaffold is a privileged structural motif found in a wide array of biologically active molecules.[1] Its unique bicyclic structure, comprising a fused benzene and a dihydropyrazine ring, provides a three-dimensional framework that is amenable to functionalization at multiple positions. The introduction of a cyclopropyl group at the N-1 position of the tetrahydroquinoxaline ring system imparts distinct conformational and electronic properties to the molecule, making 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline an attractive building block for the synthesis of novel compounds with potential therapeutic applications.[1] The cyclopropyl moiety can influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide will delve into the core aspects of this compound, from its fundamental molecular characteristics to its synthesis and potential applications.

Molecular Structure and Chemical Formula

The molecular structure of 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline is characterized by a tetrahydroquinoxaline core with a cyclopropyl substituent attached to one of the nitrogen atoms.

Molecular Formula: C₁₁H₁₄N₂[1]

Molecular Weight: Approximately 174.24 g/mol [1]

IUPAC Name: 4-cyclopropyl-2,3-dihydro-1H-quinoxaline[1]

CAS Number: 1224640-13-4[1]

Below is a diagram illustrating the molecular structure:

Caption: 2D structure of 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline.

Physicochemical Properties

| Property | Value (1,2,3,4-tetrahydroquinoxaline) | Reference |

| Melting Point | 92-98 °C | [2] |

| Boiling Point | 154 °C at 14 mmHg | [3] |

| Solubility | Soluble in organic solvents; limited solubility in water. | [4] |

| pKa | (Data not available for the target compound) |

The introduction of the cyclopropyl group is expected to increase the lipophilicity of the molecule compared to the unsubstituted tetrahydroquinoxaline.

Synthesis and Characterization

The synthesis of 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline can be challenging due to the structural complexity of fusing the cyclopropyl group with the heterocyclic core.[1] One effective method involves the reduction of a dione precursor.

Synthetic Protocol: Reduction of 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione

A reported method for the synthesis of 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline involves the reduction of 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione using a borane-tetrahydrofuran complex.[1]

Reaction Scheme:

Caption: Reduction of the dione precursor to yield the target compound.

Experimental Procedure (Illustrative):

-

To a solution of 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione in anhydrous tetrahydrofuran (THF), a solution of borane-tetrahydrofuran complex (BH3·THF) is added dropwise at room temperature under an inert atmosphere.

-

The reaction mixture is then heated to 50°C and stirred for 4 hours.

-

After completion of the reaction (monitored by TLC), the mixture is cooled to 0°C and quenched by the slow addition of methanol, followed by hydrochloric acid.

-

The solvent is removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline.

Spectroscopic Characterization

The structural confirmation of 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline is achieved through a combination of spectroscopic techniques.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is characterized by the presence of distinct signals for the cyclopropyl group in the upfield region. The methine proton of the cyclopropyl group typically appears as a singlet around 3.92 ppm, while the four methylene protons of the cyclopropyl ring resonate as a complex multiplet between 1.08 and 1.33 ppm.[5] The aromatic protons of the tetrahydroquinoxaline ring system and the protons of the dihydropyrazine ring will appear in their respective characteristic regions.

-

¹³C NMR: The carbon NMR spectrum provides further confirmation of the structure. The cyclopropyl methylene (CH₂) carbons exhibit a characteristic upfield shift, resonating in the range of 7.4-7.5 ppm.[5] The aromatic carbons of the quinoxaline moiety appear between 113-126 ppm, with the quaternary carbons at the ring junctions resonating at approximately 140.4-140.5 ppm and 142.2 ppm.[5]

4.2.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and confirm the elemental composition. The fragmentation pattern in the mass spectrum is also informative. A characteristic fragmentation involves the loss of the cyclopropyl group, leading to a base peak at m/z 130, which corresponds to the tetrahydroquinoxaline core.[5] The molecular ion peak is observed at m/z 174.1157, consistent with the molecular formula C₁₁H₁₄N₂.[1]

4.2.3. Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands that confirm the presence of key functional groups. A broad band around 3300 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amine.[5] The C-H stretching vibrations of the cyclopropyl group are typically observed around 3080 cm⁻¹, while the aliphatic C-H stretches appear near 2970 and 2925 cm⁻¹. Aromatic C=C stretching vibrations are found at approximately 1630 and 1580 cm⁻¹.[5]

Reactivity and Chemical Behavior

1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline exhibits reactivity typical of tetrahydroquinoxaline derivatives. The nitrogen atoms in the dihydropyrazine ring can undergo various chemical transformations.

-

Reduction: The aromatic ring can be further reduced under specific conditions.

-

Cyclization: The existing heterocyclic framework can serve as a precursor for the construction of more complex polycyclic systems.[1]

-

Substitution: The nitrogen atoms can be subjected to nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.[1]

The presence of the cyclopropyl group can also influence the reactivity of the molecule. The strained three-membered ring can potentially participate in ring-opening reactions under certain conditions, although it is generally stable under standard synthetic transformations.

Applications in Medicinal Chemistry and Drug Development

The 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline scaffold is a valuable building block in drug discovery due to the unique properties conferred by the cyclopropyl group. This substituent can enhance metabolic stability by blocking potential sites of oxidation and can also improve the binding affinity of a molecule to its target protein by providing a rigid, conformationally constrained element.

Derivatives of tetrahydroquinoxaline have been explored for a variety of therapeutic applications, and the introduction of a cyclopropyl group offers a promising avenue for modulating their biological activity.[1] While specific biological activity data for 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline itself is not extensively reported in publicly available literature, the broader class of tetrahydroquinolines and tetrahydroisoquinolines, which share structural similarities, have demonstrated a wide range of pharmacological effects, including antitumor, antibacterial, and antiviral activities.[6][7]

The structural modifications on the tetrahydroquinoxaline ring and the cyclopropyl group allow for the creation of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.[1]

Conformational Analysis

The three-dimensional conformation of 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline is influenced by the puckering of the dihydropyrazine ring and the orientation of the N-cyclopropyl group. The dihydropyrazine ring in tetrahydroquinoxalines typically adopts a half-chair or boat-like conformation.[8]

The N-cyclopropyl group introduces additional conformational considerations. Studies on N-cyclopropyl amides have shown that the cyclopropyl group can adopt specific orientations relative to the rest of the molecule.[1][9] In the case of 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline, the cyclopropyl ring is likely to have a preferred orientation to minimize steric interactions with the adjacent aromatic ring and the dihydropyrazine ring protons. A detailed conformational analysis, likely through computational modeling or single-crystal X-ray diffraction, would be necessary to fully elucidate the preferred low-energy conformations of this molecule. Such studies are crucial for understanding its interaction with biological targets in a structure-based drug design context.

Conclusion

1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline is a fascinating heterocyclic compound with significant potential in the field of medicinal chemistry. Its unique molecular structure, combining the established tetrahydroquinoxaline scaffold with the conformationally rigid and metabolically robust cyclopropyl group, makes it a valuable synthon for the development of novel therapeutic agents. This technical guide has provided a detailed overview of its molecular properties, a viable synthetic route, and a summary of its characterization data. Further exploration of the biological activities of its derivatives is warranted and is expected to uncover new opportunities for drug discovery.

References

[1] Smolecule. 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline. (Accessed 2024-01-01). [4] EVT-12025296. N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-2-carboxamide. (Accessed 2024-01-01). [5] Smolecule. 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline. (Accessed 2024-01-01). [9] Conformational features of secondary N-cyclopropyl amides. J Org Chem. 2015;80(8):3914-20. [6] Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Adv. 2021;11:15774-15806. [8] Pike, R. D.; Dugan, E. C. 1,2,3,4-Tetrahydroquinoxaline. Acta Crystallographica Section E. 2007;63(Pt 5):o2772–o2773. [10] PubChem. 1,2,3,4-Tetrahydroquinoxaline. (Accessed 2024-01-01). [3] Chem-Impex. 1,2,3,4-Tetrahydroquinoxaline. (Accessed 2024-01-01). [11] Synthesis and Biological Activity of 1,2,3,4-Tetrahydroindolo[2,3-b]quinoxaline Derivatives. Molecules. 2012;17(11):13437-13449. [7] Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. 2023;9(1):1-15. [2] ChemSynthesis. 1,2,3,4-tetrahydroquinoxaline. (Accessed 2024-01-01).

Sources

- 1. Conformational features of secondary N-cyclopropyl amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. mdpi.com [mdpi.com]

- 4. Buy N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-2-carboxamide (EVT-12025296) [evitachem.com]

- 5. Buy 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline | 1224640-13-4 [smolecule.com]

- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 7. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 1,2,3,4-Tetrahydroquinoxaline | C8H10N2 | CID 77028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Spectroscopic Blueprint of a Key Heterocycle: A Technical Guide to 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline

Introduction

In the landscape of modern medicinal chemistry and drug development, the tetrahydroquinoxaline scaffold holds a place of prominence. Its derivatives are integral to a wide array of biologically active molecules. The introduction of a cyclopropyl group at the N-1 position imparts unique conformational rigidity and metabolic stability, making 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline a molecule of significant interest for researchers and scientists. This technical guide provides an in-depth exploration of the spectroscopic characteristics of this compound, offering a foundational blueprint for its unambiguous identification and characterization. We will delve into the nuances of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights into the experimental methodologies.

Molecular Structure

To fully appreciate the spectroscopic data, a clear understanding of the molecule's architecture is paramount. 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline consists of a fused heterocyclic system where a pyrazine ring is hydrogenated and fused to a benzene ring, with a cyclopropyl substituent on one of the nitrogen atoms.

Caption: Molecular structure of 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline, both ¹H and ¹³C NMR provide a wealth of information.

¹H NMR Spectroscopy

The proton NMR spectrum of this molecule can be divided into three distinct regions: the upfield aliphatic region for the cyclopropyl and tetrahydro protons, the mid-field region, and the downfield aromatic region.

Experimental Data Summary:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.50 - 7.00 | m | 4H | Ar-H |

| 3.92 | s | 1H | N-CH (cyclopropyl) |

| 3.30 - 3.50 | m | 4H | -CH₂-CH₂- |

| 1.08 - 1.33 | m | 4H | -CH₂-CH₂- (cyclopropyl) |

Data Interpretation:

The most striking feature is the upfield multiplet between 1.08-1.33 ppm, characteristic of the cyclopropyl methylene protons. The methine proton of the cyclopropyl group appears as a singlet at 3.92 ppm[1]. The four protons of the tetrahydroquinoxaline core's ethylenediamine bridge are expected to appear as a multiplet in the 3.30-3.50 ppm range. The aromatic protons on the benzene ring typically resonate in the 6.50-7.00 ppm region as a complex multiplet. The proton on the second nitrogen (N-H) would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good general-purpose solvent, while DMSO-d₆ can be useful for observing exchangeable protons like N-H.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.

-

Acquisition Parameters:

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Employ a standard pulse sequence (e.g., zg30).

-

Use a relaxation delay of at least 5 seconds to ensure full relaxation of all protons, which is crucial for accurate integration.

-

Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data with a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Predicted ¹³C NMR Data Summary:

| Chemical Shift (δ) ppm | Assignment |

| 140 - 145 | Ar-C (quaternary) |

| 115 - 130 | Ar-CH |

| 40 - 45 | -CH₂- (tetrahydroquinoxaline) |

| 35 - 40 | N-CH (cyclopropyl) |

| 5 - 10 | -CH₂- (cyclopropyl) |

Data Interpretation:

The spectrum is expected to show distinct signals for the aromatic carbons, with the quaternary carbons appearing further downfield. The aliphatic carbons of the tetrahydroquinoxaline and cyclopropyl groups will resonate in the upfield region. The methylene carbons of the cyclopropyl group are characteristically found at a very high field (5-10 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Data Summary:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 | Medium, Broad | N-H Stretch |

| 3000 - 3100 | Medium | Aromatic C-H Stretch |

| 2850 - 2960 | Medium | Aliphatic C-H Stretch |

| 1600 - 1450 | Strong | Aromatic C=C Stretch |

Data Interpretation:

The most prominent feature in the IR spectrum of 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline is the broad absorption band around 3300 cm⁻¹, which is characteristic of the N-H stretching vibration of the secondary amine in the tetrahydroquinoxaline ring[1]. The presence of both aromatic and aliphatic C-H bonds is confirmed by the stretching vibrations observed just above and below 3000 cm⁻¹, respectively. The strong absorptions in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the aromatic ring.

Experimental Protocol: IR Spectroscopy (ATR)

-

Sample Preparation: As a solid or oil, the compound can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. A small amount of the sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is ideal for this analysis.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place the sample on the crystal and apply pressure to ensure good contact.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Data Summary:

| m/z | Relative Intensity | Assignment |

| 174.1157 | High | [M]⁺ (Molecular Ion) |

| 130 | Base Peak | [M - C₃H₄]⁺ |

Data Interpretation:

The high-resolution mass spectrum shows a molecular ion peak at an m/z of 174.1157, which corresponds to the exact mass of 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline (C₁₁H₁₄N₂)[1]. The most significant fragmentation pathway involves the loss of the cyclopropyl group (mass of 40) to give the base peak at m/z 130[1]. This fragmentation is a characteristic feature of N-cyclopropyl amines.

Caption: Primary fragmentation pathway of 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline.

Experimental Protocol: Mass Spectrometry (ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer (such as a Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source is recommended for accurate mass determination.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular weight (e.g., m/z 50-500).

-

For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion (m/z 174) as the precursor ion and subjecting it to collision-induced dissociation (CID).

-

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and multi-faceted characterization of 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline. The combination of NMR, IR, and Mass Spectrometry allows for the unambiguous confirmation of its structure. The characteristic signals in the ¹H NMR arising from the cyclopropyl group, the N-H stretch in the IR spectrum, and the facile loss of the cyclopropyl moiety in the mass spectrum are all key identifiers for this important heterocyclic compound. The experimental protocols detailed herein offer a robust framework for researchers and scientists to reliably obtain high-quality spectroscopic data for this and related molecules, thereby facilitating its use in drug discovery and development.

References

Sources

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of Tetrahydroquinoxaline Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydroquinoxaline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds. This guide navigates the historical landscape of its discovery, from the seminal synthesis of its aromatic precursor to the elucidation of its diverse pharmacological potential. We will delve into the evolution of synthetic methodologies, providing detailed protocols for key transformations, and explore the pivotal moments that have cemented the tetrahydroquinoxaline core as a privileged structure in the pursuit of novel therapeutics.

The Precursor's Debut: The Dawn of Quinoxaline Chemistry

The story of tetrahydroquinoxalines begins with their aromatic counterparts, the quinoxalines. The first documented synthesis of a quinoxaline derivative is credited to Otto Hinsberg in 1884.[1] His pioneering work involved the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound, a reaction that has since become a fundamental method in heterocyclic chemistry and is now famously known as the Hinsberg quinoxaline synthesis.[1] This discovery laid the essential groundwork for the subsequent exploration of its reduced forms.

Diagram 1: The Hinsberg Quinoxaline Synthesis

Caption: The foundational Hinsberg reaction for quinoxaline synthesis.

Unveiling the Saturated Core: The Emergence of Tetrahydroquinoxalines

While the precise first synthesis of a 1,2,3,4-tetrahydroquinoxaline is not definitively documented in a single seminal publication, their preparation logically followed the discovery of quinoxalines. The most direct route to tetrahydroquinoxalines is through the reduction of the corresponding quinoxaline. Early methods for this transformation included the Bouveault-Blanc reduction, which employed sodium metal in the presence of an alcohol.

A significant advancement in the synthesis of these reduced heterocycles came with the advent of catalytic hydrogenation. The use of transition metal catalysts, such as rhodium on alumina, provided a more efficient and milder route to obtaining the tetrahydroquinoxaline core.[2]

Experimental Protocol: Catalytic Hydrogenation of Quinoxaline

This protocol provides a general procedure for the reduction of quinoxaline to 1,2,3,4-tetrahydroquinoxaline using a rhodium catalyst.

Materials:

-

Quinoxaline

-

5% Rhodium on alumina catalyst

-

Ethanol (absolute)

-

Hydrogen gas

-

Parr hydrogenation apparatus or similar high-pressure reactor

Procedure:

-

In a suitable high-pressure reactor vessel, dissolve quinoxaline (e.g., 1.24 g, 9.51 mmol) in absolute ethanol (e.g., 100 mL).[2]

-

Carefully add the 5% rhodium on alumina catalyst (e.g., 198 mg) to the solution.[2]

-

Seal the reactor and purge the system with nitrogen gas several times to remove any residual oxygen.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for a specified time (e.g., 12-24 hours), or until hydrogen uptake ceases.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude 1,2,3,4-tetrahydroquinoxaline.

-

The crude product can be further purified by recrystallization or column chromatography.

The Evolution of Synthesis: Modern Methodologies

The foundational reduction methods have been significantly refined over the decades, leading to a diverse array of highly efficient and selective synthetic strategies.

Hydride Reductions

The use of complex metal hydrides, such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4), became a mainstay for the reduction of quinoxalines.[3] While powerful, these reagents often require careful handling and specific solvent systems.

Experimental Protocol: Sodium Borohydride Reduction of Quinoxaline

This protocol details a straightforward method for the reduction of quinoxaline using sodium borohydride.

Materials:

-

Quinoxaline

-

Sodium borohydride (NaBH4)

-

Ethanol

-

Acetic acid (optional, for activation)

Procedure:

-

Dissolve the quinoxaline (1.0 mmol) in ethanol (10 mL).[1]

-

To the stirred solution, add solid sodium borohydride (2.5 mmol) portion-wise.[1]

-

The reaction can be slow at room temperature, often requiring several days for completion.[1] In some cases, the addition of an acid like acetic acid can accelerate the reaction.[4]

-

Monitor the reaction by TLC. If the reaction is sluggish, a second portion of sodium borohydride may be added.[1]

-

Upon completion, carefully quench the reaction with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or recrystallization.

Transfer Hydrogenation

More recently, transfer hydrogenation has emerged as a safer and more convenient alternative to using high-pressure hydrogen gas. These methods utilize a hydrogen donor molecule, such as Hantzsch esters or pinacolborane (HBpin), in the presence of a catalyst.[5]

Diagram 2: Evolution of Tetrahydroquinoxaline Synthesis

Caption: A timeline of key advancements in tetrahydroquinoxaline synthesis.

Asymmetric Synthesis

A significant leap in the field has been the development of asymmetric methods to produce enantiomerically pure tetrahydroquinoxalines. Chiral catalysts, often based on iridium, ruthenium, or rhodium complexes with chiral ligands, have enabled highly enantioselective hydrogenations of quinoxalines.[6] This has been crucial for the development of chiral drugs, where a single enantiomer often possesses the desired therapeutic activity.

From Bench to Bedside: The Discovery of Biological Activity

The initial impetus for the extensive investigation of quinoxaline and its derivatives stemmed from the discovery of the antibacterial properties of quinoxaline-1,4-dioxides in the 1940s.[7] This finding opened the floodgates to exploring the biological potential of the broader quinoxaline family, including the tetrahydroquinoxalines.

Subsequent research has unveiled a remarkable spectrum of pharmacological activities associated with the tetrahydroquinoxaline scaffold.

Table 1: Key Biological Activities of Tetrahydroquinoxaline Derivatives

| Biological Activity | Therapeutic Area | Example/Mechanism of Action |

| Anticancer | Oncology | Inhibition of tubulin polymerization, acting as colchicine binding site inhibitors.[6] |

| Antibacterial | Infectious Diseases | Disruption of bacterial DNA synthesis.[7] |

| Antiviral | Infectious Diseases | Inhibition of viral replication enzymes. |

| Neuroprotective | Neurology | Modulation of neurotransmitter systems, potential for treating neurodegenerative diseases. |

| Antihypertensive | Cardiology | Vasorelaxant properties. |

The development of tetrahydroquinoxaline-based drugs has been a dynamic area of research. For instance, certain derivatives have shown potent anticancer activity by targeting microtubule dynamics, a critical process in cell division.[6] These compounds act as colchicine binding site inhibitors, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis in cancer cells.

Conclusion and Future Perspectives

From its humble beginnings as a reduced derivative of a classic heterocycle, the tetrahydroquinoxaline scaffold has evolved into a molecule of immense significance in the scientific community. The journey from Hinsberg's initial synthesis of quinoxalines to the modern era of asymmetric catalysis and targeted drug design highlights the enduring power of chemical synthesis in driving biomedical innovation. The inherent structural features of the tetrahydroquinoxaline core, combined with the ever-expanding toolkit of synthetic organic chemistry, ensure that this remarkable scaffold will continue to be a fertile ground for the discovery of new and improved therapeutic agents for years to come.

References

- Hinsberg, O. Ueber die Einwirkung von Phenanthrenchinon auf Diamine. Berichte der deutschen chemischen Gesellschaft1884, 17 (1), 318-323.

- Guo, Q.; Chen, J.; Shen, G.; Lu, G.; Yang, X.; Tang, Y.; Zhu, Y.; Wu, S.; Fan, B. Tetrabutylammonium Bromide-Catalyzed Transfer Hydrogenation of Quinoxaline with HBpin as a Hydrogen Source. The Journal of Organic Chemistry2022, 87 (1), 540–546.

- Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega2017, 2 (10), 7118-7126.

- Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. RSC Advances2023, 13 (42), 29435-29447.

- Recent Advances in Synthetic Routes for Biologically Active Tetrahydroquinoxalines and Derivatives: A Comprehensive Review. Current Organic Chemistry2024, 28 (3), 161-175.

- A Rapid and Efficient Method for the Reduction of Quinoxalines. Journal of Heterocyclic Chemistry2005, 42 (5), 1031-1034.

- The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Current Topics in Medicinal Chemistry2021, 21 (17), 1587-1622.

- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. International Journal of Organic Chemistry2013, 3 (3), 1-28.

- 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. World Journal of Pharmacy and Pharmaceutical Sciences2017, 6 (9), 651-664.

- Development of Tetrahydroquinoline-Based Inhibitors for Chronic Pain. ACS Chemical Neuroscience2024.

- Pike, R. D.; Dugan, E. C. 1,2,3,4-Tetrahydroquinoxaline. Acta Crystallographica Section E: Structure Reports Online2007, 63 (5), o2772-o2773.

- McIlwain, H. The anti-bacterial action of quinoxaline-1:4-dioxide. Journal of the Chemical Society (Resumed)1943, 322-325.

Sources

- 1. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]

- 3. Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 6. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]

The Cyclopropyl Moiety: A Small Ring with a Large Impact on the Biological Activity of Heterocycles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The incorporation of a cyclopropyl group into heterocyclic scaffolds is a powerful and increasingly utilized strategy in modern drug discovery. This small, strained carbocycle imparts a unique combination of conformational rigidity, metabolic stability, and electronic properties that can profoundly influence the biological activity of a molecule. This guide provides a comprehensive technical overview of the diverse biological activities of cyclopropyl-containing heterocycles, with a focus on their applications in antibacterial, antiviral, anticancer, and central nervous system (CNS) therapies. We will delve into the mechanistic underpinnings of their activity, provide exemplary experimental protocols for their evaluation, and present key data to inform future drug design and development efforts.

The Cyclopropyl Group: A Privileged Scaffold in Medicinal Chemistry

The cyclopropyl ring, despite its simple three-carbon structure, is far from being a mere passive linker. Its inherent ring strain (~27.5 kcal/mol) leads to unique physicochemical properties that medicinal chemists can strategically exploit.[1]

-

Conformational Restriction: The rigid nature of the cyclopropyl ring restricts the rotational freedom of the molecule, locking it into a specific conformation. This pre-organization can enhance binding affinity to the target protein by reducing the entropic penalty of binding.[2][3]

-

Metabolic Stability: The carbon-hydrogen bonds within a cyclopropane ring are shorter and stronger than those in linear alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][4] This can lead to an improved pharmacokinetic profile, including a longer half-life.

-

Modulation of Physicochemical Properties: The cyclopropyl group can serve as a bioisostere for other chemical groups like gem-dimethyl or vinyl groups, allowing for the fine-tuning of properties such as lipophilicity and pKa to optimize a compound's ADME (absorption, distribution, metabolism, and excretion) profile.[1][3]

-

Enhanced Potency and Selectivity: By enforcing a specific conformation and improving metabolic stability, the cyclopropyl moiety can lead to increased potency and reduced off-target effects.[2][5]

Antibacterial Activity: The Legacy of Fluoroquinolones

Cyclopropyl-containing heterocycles are perhaps most famously represented by the fluoroquinolone class of antibiotics. The introduction of a cyclopropyl group at the N-1 position of the quinolone core was a pivotal discovery that significantly enhanced their antibacterial potency.

Mechanism of Action: Fluoroquinolones exert their bactericidal effect by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[6] These enzymes are crucial for DNA replication, transcription, and repair. By forming a stable ternary complex with the enzyme and bacterial DNA, fluoroquinolones trap the enzyme in the process of cleaving DNA, leading to double-strand breaks and ultimately cell death.

Signaling Pathway: Fluoroquinolone Inhibition of Bacterial DNA Replication

Caption: Inhibition of bacterial DNA replication by cyclopropyl-fluoroquinolones.

Quantitative Data Summary: Antibacterial Activity

| Compound | Heterocycle | Target Organism | MIC (µg/mL) | Reference |

| Ciprofloxacin | Fluoroquinolone | Escherichia coli | 0.004-0.015 | [6] |

| Staphylococcus aureus | 0.12-0.5 | [6] | ||

| Moxifloxacin | Fluoroquinolone | Streptococcus pneumoniae | 0.12 | [6] |

| Haemophilus influenzae | 0.03 | [6] | ||

| Antibiotic PF 1052 | Fungal Metabolite | Staphylococcus aureus | 3.13 | [7] |

| Clostridium perfringens | 0.39 | [7] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of a cyclopropyl-containing heterocyclic compound against a bacterial strain.[7][8][9][10]

1. Preparation of Materials:

-

Test compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO).

-

Sterile 96-well round-bottom microtiter plates.

-

Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Bacterial strain for testing (e.g., S. aureus ATCC 29213).

-

Sterile saline solution (0.85% NaCl).

-

0.5 McFarland turbidity standard.

-

Spectrophotometer or nephelometer.

2. Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, pick 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7]

-

Dilute this adjusted suspension 1:150 in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

3. Serial Dilution of the Test Compound:

-

Add 100 µL of sterile growth medium to wells 2-12 of a 96-well plate.

-

Add 200 µL of the test compound stock solution (at twice the highest desired final concentration) to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 100 µL from well 10.[7]

-

Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).

4. Inoculation and Incubation:

-

Add 100 µL of the prepared bacterial inoculum to wells 1-11. The final volume in each well will be 200 µL.

-

Cover the plate and incubate at 35-37°C for 16-20 hours.[8]

5. Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[9]

Antiviral Activity: A Broad-Spectrum Approach

Cyclopropyl-containing heterocycles have demonstrated significant potential as antiviral agents, with activity against a range of viruses including herpesviruses and coronaviruses.

Mechanism of Action: The mechanisms of antiviral action are diverse and depend on the specific heterocyclic scaffold and the virus being targeted. For example, some cyclopropyl nucleoside analogs act as chain terminators during viral DNA or RNA synthesis. More recently, cyclopropyl-containing compounds have been developed as inhibitors of key viral enzymes, such as the SARS-CoV-2 main protease (3CLpro).

Signaling Pathway: Inhibition of SARS-CoV-2 Replication by a 3CLpro Inhibitor

Caption: Inhibition of SARS-CoV-2 replication via 3CLpro inhibition.

Quantitative Data Summary: Antiviral Activity

| Compound | Heterocycle | Target Virus | Assay | IC50/EC50 | Reference |

| 9-[[cis-1',2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl]guanine | Nucleoside Analog | HSV-1 | Plaque Reduction | 0.020 µg/mL | [11] |

| Grazoprevir | Macrocycle | Hepatitis C Virus | Replicon | 0.009 nM | [12] |

| Glecaprevir | Macrocycle | Hepatitis C Virus | Replicon | 0.013 nM | [12] |

| Voxilaprevir | Macrocycle | Hepatitis C Virus | Replicon | 0.035 nM | [12] |

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

This protocol describes a method to determine the antiviral activity of a test compound by quantifying the reduction in viral plaques.[13][14][15]

1. Preparation of Materials:

-

Test compound stock solution.

-

Confluent monolayer of susceptible host cells in 6-well plates.

-

Virus stock with a known titer.

-

Infection medium (e.g., DMEM with 2% FBS).

-

Overlay medium (e.g., 1:1 mixture of 2X infection medium and 1.2% low-melting-point agarose).

-

Fixative solution (e.g., 10% formalin).

-

Staining solution (e.g., 0.1% crystal violet in 20% ethanol).

2. Cell Seeding:

-

Seed host cells in 6-well plates to achieve a confluent monolayer on the day of infection. Incubate overnight.

3. Infection and Treatment:

-

Prepare serial dilutions of the test compound in infection medium.

-

Aspirate the growth medium from the cell monolayers and wash with sterile PBS.

-

Infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 50-100 plaques per well).

-

Incubate for 1-2 hours to allow for viral adsorption.

4. Overlay Application:

-

After the adsorption period, aspirate the virus inoculum.

-

Gently add 2 mL of the overlay medium containing the respective concentrations of the test compound to each well.

-

Allow the overlay to solidify at room temperature.

5. Incubation and Plaque Visualization:

-

Incubate the plates at the optimal temperature for the virus until plaques are visible in the control wells (typically 2-5 days).

-

Fix the cells with the fixative solution for at least 30 minutes.

-

Remove the fixative and stain the cell monolayer with crystal violet solution for 15-20 minutes.

-

Gently wash the plates with water and allow them to air dry.

6. Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control (no compound).

-

Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration.

Anticancer Activity: Targeting Diverse Pathways

The unique structural features of cyclopropyl-containing heterocycles have been leveraged to develop novel anticancer agents that target various signaling pathways involved in tumor growth and proliferation.[6]

Mechanism of Action: Cyclopropyl-containing anticancer agents exhibit a range of mechanisms, including:

-

Kinase Inhibition: Many cyclopropyl-fused heterocycles act as inhibitors of protein kinases that are dysregulated in cancer, such as receptor tyrosine kinases (e.g., MET, VEGFR-2, EGFR) and checkpoint kinases (e.g., CHK1).[6][12]

-

Hedgehog Pathway Inhibition: The natural product cyclopamine, which contains a cyclopropane ring within a complex heterocyclic system, is a potent inhibitor of the Hedgehog signaling pathway, which is aberrantly activated in several cancers.[16]

-

Bioreductive Alkylation: Some cyclopropamitosenes function as bioreductive agents that are activated under hypoxic conditions in tumors to become potent DNA alkylating agents.[17]

Signaling Pathway: Inhibition of a Generic Kinase Signaling Pathway

Caption: Inhibition of a generic kinase signaling pathway by a cyclopropyl-containing inhibitor.

Quantitative Data Summary: Anticancer Activity

| Compound | Heterocycle Class | Target/Cell Line | IC50 | Reference |

| Cabozantinib | Quinolone | MET, VEGFR2 | 0.001-0.005 µM | [12] |

| Olaparib | Phthalazinone | PARP | 0.001-0.005 µM | [12] |

| Prexasertib | Pyrazinecarbonitrile | CHK1 | (Varies by cell line) | [18] |

| Volasertib | Dihydropteridinone | PLK1 | 6.0-34.5 nM (NB cell lines) | [18] |

Central Nervous System Activity: Modulating Neuronal Signaling

The ability of the cyclopropyl group to increase metabolic stability and brain permeability has made it an attractive feature in the design of CNS-active agents.[2]

Mechanism of Action: Cyclopropyl-containing heterocycles have been developed to modulate the activity of various CNS targets, including:

-

GABAA Receptors: Some cyclopropyl-containing compounds act as positive allosteric modulators (PAMs) of GABAA receptors, enhancing the inhibitory effects of the neurotransmitter GABA.

-

Metabotropic Glutamate Receptors (mGluRs): Novel PAMs of mGluR5 containing a cyclopropyl scaffold have shown potential as neuroprotective agents.[19]

-

Voltage-Gated Sodium Channels: Cyclopropyl-spiro-piperidines have been designed as blockers of voltage-gated sodium channels for the potential treatment of chronic and neuropathic pain.

Logical Relationship: Modulation of GABAA Receptor Activity

Caption: Positive allosteric modulation of the GABAA receptor by a cyclopropyl-containing compound.

Quantitative Data Summary: CNS Activity

| Compound | Heterocycle Class | Target | Activity | Reference |

| 3a (trans-2-phenylcyclopropane amide derivative) | Phenylcyclopropane amide | mGluR5 PAM | IC50 = 30 µM (NO production inhibition) | [19] |

| Tasimelteon | Dihydrofuran | Melatonin Receptor Agonist | FDA Approved for Non-24-Hour Sleep-Wake Disorder | [12] |

Metabolism of Cyclopropyl-Containing Heterocycles: A Double-Edged Sword

While the cyclopropyl group often enhances metabolic stability, it is not metabolically inert. The metabolic fate of a cyclopropyl-containing compound is highly dependent on its chemical context, particularly its proximity to heteroatoms.

-

Resistance to Oxidation: The high C-H bond dissociation energy of the cyclopropyl ring generally makes it resistant to CYP-mediated oxidation.[4]

-

Metabolism of Cyclopropylamines: When attached to a nitrogen atom, the cyclopropyl group can undergo CYP-mediated oxidation, which can lead to the formation of reactive intermediates through ring-opening.[4][20][21][22] This can be a potential liability, as seen with the hepatotoxicity of the fluoroquinolone antibiotic trovafloxacin.[4]

Metabolic Pathway: Potential Fates of a Cyclopropylamine Moiety

Caption: Potential metabolic pathways of a cyclopropylamine-containing drug.

Conclusion and Future Perspectives